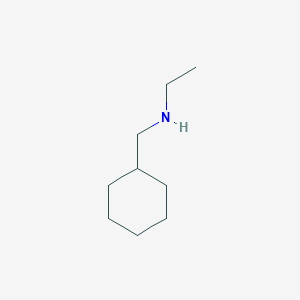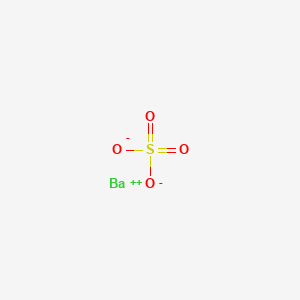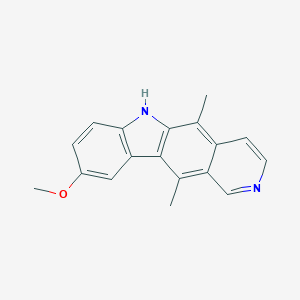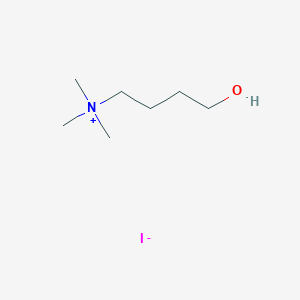
Sulfanylidenegermane
Vue d'ensemble
Description
Sulfanylidenegermane is not directly mentioned in the available scientific literature. Instead, the research focuses on related sulfur compounds such as sulfanes and their derivatives. Sulfanes are compounds that contain sulfur atoms bonded to each other in various configurations, which can include sulfur atoms bonded to carbon, nitrogen, and other elements. These compounds play significant roles in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
Sulfanylidenegermane synthesis specifics are not directly available; however, the synthesis of related sulfane compounds involves reactions between elemental sulfur and organic substrates. For example, the synthesis of bis(methylene)-λ4-sulfane involves the reaction between elemental sulfur and a carbenoid containing sterically demanding silylalkyl groups, resulting in a stable compound under atmospheric conditions (Sugamata et al., 2018).
Molecular Structure Analysis
The molecular structure of related sulfanes exhibits various geometries. For instance, spiro-λ4-sulfanes display a trigonal bipyramidal geometry around the central sulfur atom, with significant S–N and S–O bond lengths indicating hypervalent and polarized bonds respectively (Szabó et al., 1997).
Chemical Reactions and Properties
Sulfanes undergo various chemical reactions such as addition to unsaturated compounds, nucleophilic substitutions, and transformations into different sulfane derivatives. For example, sulfanyl enamides are produced from N-sulfonyl-1,2,3-triazoles and thioesters in the presence of a rhodium(II) catalyst, showing stereoselective behavior and applicability in ring-expansion reactions (Miura et al., 2015).
Physical Properties Analysis
The physical properties of sulfane compounds depend on their molecular structure and substituents. For instance, the stability of bis(methylene)-λ4-sulfane under atmospheric conditions and elevated temperatures indicates its remarkable physical stability (Sugamata et al., 2018).
Chemical Properties Analysis
The chemical properties of sulfanes are characterized by their reactivity and interactions with various chemical groups. For example, sulfanes can engage in sulfhydration reactions, modifying cysteine residues in proteins, and playing roles in cellular regulatory processes (Iciek et al., 2019).
Applications De Recherche Scientifique
Chemical Probes for Molecular Imaging
Sulfanylidenegermane and related compounds are crucial in developing chemical probes for molecular imaging. These probes help visualize hydrogen sulfide (H2S) pools in living systems. The unique properties of sulfanylidenegermane-based probes, such as high selectivity and sensitivity, allow for effective imaging of H2S in various biological contexts, including vascular and neural tissues (Lin et al., 2015).
Analytical Measurement of Hydrogen Sulfide Pools
Advanced analytical techniques using sulfanylidenegermane derivatives enable accurate measurement of discrete hydrogen sulfide pools in biological specimens. These methods are essential for understanding the role of H2S in cellular functions and its pharmacotherapeutic manipulation (Shen et al., 2012).
Visualization in Plant Physiology
Sulfanylidenegermane-based probes have been instrumental in visualizing sulfane sulfur in plants, particularly in Arabidopsis thaliana roots. This application is significant for understanding the role of sulfane sulfur in plant growth and development (Jiang et al., 2019).
Biomedical Imaging and Detection
In biomedical research, sulfanylidenegermane compounds are used to develop dual response near-infrared fluorescent probes. These probes can detect hydrogen polysulfides and superoxide anion in cells and in vivo, providing valuable insights into intracellular reactive sulfur species and their roles in physiological and pathological processes (Yu et al., 2015).
Understanding Sulfane Sulfur Bioeffects
Research on sulfanylidenegermane compounds contributes to understanding the bioeffects of sulfane sulfur, particularly in relation to mitochondrial function and hypoxia stress. These studies are crucial for developing therapeutic agents for hypoxia-induced injuries (Gao et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sulfanylidenegermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeH2S/c1-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCSSLUTFUDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[GeH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeH2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfanylidenegermane | |
CAS RN |
12025-32-0 | |
| Record name | Germanium sulfide (GeS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012025320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium sulfide (GeS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)









